

Spectroscopic Interpretation of Cedrenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cedrenyl acetate*

Cat. No.: B3366630

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenyl acetate, a sesquiterpenoid ester, is a molecule of interest in various fields, including fragrance chemistry and natural product research. Its complex tricyclic structure, derived from the cedrene skeleton, presents a valuable case study for the application of modern spectroscopic techniques in structural elucidation. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **cedrenyl acetate**. Detailed experimental protocols, data tables, and visual aids are presented to facilitate a comprehensive understanding of its spectroscopic characteristics.

It is crucial to distinguish **cedrenyl acetate** from its saturated analog, cedryl acetate. **Cedrenyl acetate** possesses a degree of unsaturation within its tricyclic framework, a key structural feature that is readily identifiable through the spectroscopic methods discussed herein.

Cedrenyl Acetate

- IUPAC Name: [(1S,2R,5S,7R)-2,6,6-trimethyl-8-tricyclo[5.3.1.0^{1,5}]undec-8-enyl]methyl acetate[1]
- CAS Number: 1405-92-1[1]
- Molecular Formula: C₁₇H₂₆O₂[1]

- Molecular Weight: 262.39 g/mol [\[1\]](#)

Cedryl Acetate

- IUPAC Name: [(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl] acetate[\[2\]](#)
- CAS Number: 77-54-3[\[2\]](#)
- Molecular Formula: C17H28O2[\[2\]](#)
- Molecular Weight: 264.41 g/mol [\[2\]](#)

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **cedrenyl acetate**, providing a quantitative basis for its structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data of **Cedrenyl Acetate** (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: 13C NMR Spectral Data of **Cedrenyl Acetate** (Predicted)

Chemical Shift (δ) (ppm)	Carbon Type	Assignment
Data not available in search results		

Note: Experimentally obtained NMR data for **cedrenyl acetate** is not readily available in the public domain. The tables are presented as a template for data organization.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of **Cedrenyl Acetate**

Wavenumber (cm-1)	Intensity	Functional Group Assignment
~2950-2850	Strong	C-H (alkane) stretching
~1740	Strong	C=O (ester) stretching
~1650	Medium	C=C (alkene) stretching
~1240	Strong	C-O (ester) stretching

Mass Spectrometry (MS)

Table 4: Key Mass Spectral Fragments of **Cedrenyl Acetate**

m/z	Relative Intensity (%)	Proposed Fragment
262	Moderate	[M]+ (Molecular Ion)
202	High	[M - CH ₃ COOH]+
187	High	[M - CH ₃ COOH - CH ₃]+
Further fragmentation data not available in search results		

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

A standard approach for acquiring NMR spectra of sesquiterpenoids like **cedrenyl acetate** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **cedrenyl acetate** in 0.5-0.7 mL of deuterated chloroform (CDCl_3). The use of a high-purity solvent is critical to avoid interfering signals.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A wider spectral width (e.g., 0-220 ppm) is necessary.
 - A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ^{13}C and longer relaxation times.
- 2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and carbon signals, a suite of two-dimensional NMR experiments should be performed, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is invaluable for stereochemical assignments.

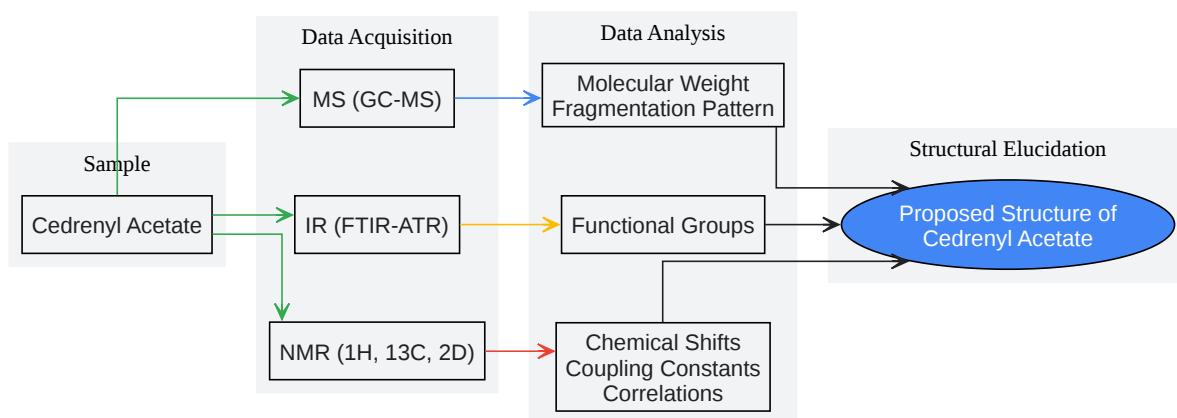
Infrared (IR) Spectroscopy

For a viscous liquid like **cedrenyl acetate**, the following attenuated total reflectance (ATR) FTIR method is suitable:

- Sample Preparation: Place a small drop of neat **cedrenyl acetate** directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
 - The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like **cedrenyl acetate**.

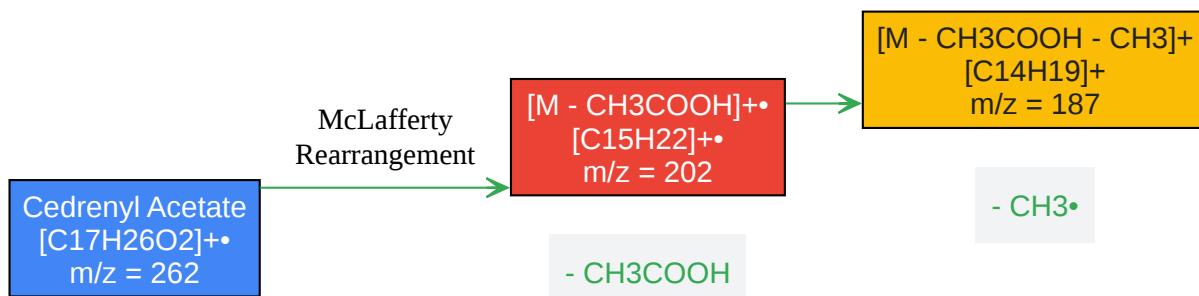

- Sample Preparation: Prepare a dilute solution of **cedrenyl acetate** in a volatile organic solvent such as ethyl acetate or hexane.
- Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for sesquiterpenoid analysis (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).
- Gas Chromatography Parameters:
 - Injector Temperature: Typically set around 250 °C.
 - Oven Temperature Program: A temperature gradient is employed to ensure good separation of components. A typical program might start at a lower temperature (e.g., 60

°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 5-10 °C/min.

- Carrier Gas: Helium or hydrogen at a constant flow rate.
- Mass Spectrometry Parameters:
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-400).
 - Ion Source Temperature: Typically maintained around 230 °C.

Data Interpretation and Visualization

Logical Workflow for Spectroscopic Data Interpretation


[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis and structure elucidation of **cedrenyl acetate**.

Mass Spectral Fragmentation of Cedrenyl Acetate

The mass spectrum of **cedrenyl acetate** provides valuable information about its molecular weight and structural features. The fragmentation pattern is influenced by the stability of the resulting carbocations and neutral losses.

A key fragmentation pathway for acetate esters is the loss of acetic acid (60 Da) via a McLafferty-type rearrangement. For **cedrenyl acetate**, this would lead to a prominent peak at m/z 202. Subsequent loss of a methyl group (15 Da) from this fragment would result in a peak at m/z 187.

[Click to download full resolution via product page](#)

Caption: Proposed primary mass spectral fragmentation pathway for **cedrenyl acetate**.

Conclusion

The comprehensive interpretation of NMR, IR, and MS data is essential for the unambiguous structural determination of complex natural products like **cedrenyl acetate**. This technical guide has outlined the key spectroscopic features, provided standardized experimental protocols for data acquisition, and visualized the logical workflow and fragmentation patterns. While a complete experimental dataset for **cedrenyl acetate** is not currently available in public databases, this guide serves as a robust framework for researchers undertaking the analysis of this and related sesquiterpenoid structures. The clear distinction from its saturated counterpart, cedryl acetate, underscores the power of these spectroscopic techniques in discerning subtle structural differences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Interpretation of Cedrenyl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3366630#spectroscopic-data-interpretation-of-cedrenyl-acetate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com